molecular formula C5H5N3O3 B8414563 3-Hydroxy-2-pyrazinecarboxamide 4-oxide

3-Hydroxy-2-pyrazinecarboxamide 4-oxide

Cat. No.: B8414563
M. Wt: 155.11 g/mol
InChI Key: PKXKPRPCOFQSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-pyrazinecarboxamide 4-oxide is a pyrazine derivative characterized by a hydroxy group at position 3, a carboxamide at position 2, and an N-oxide moiety at position 4. This compound has garnered attention due to its role as a precursor in antiviral drug synthesis. Notably, it serves as a key intermediate in the one-step synthesis of favipiravir (T-705), a broad-spectrum antiviral agent effective against RNA viruses like influenza and Ebola . The compound’s antiviral activity is attributed to its structural similarity to purine nucleotides, enabling competitive inhibition of viral RNA polymerase .

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

4-hydroxy-3-oxopyrazine-2-carboxamide

InChI

InChI=1S/C5H5N3O3/c6-4(9)3-5(10)8(11)2-1-7-3/h1-2,11H,(H2,6,9)

InChI Key

PKXKPRPCOFQSMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=N1)C(=O)N)O

Origin of Product

United States

Scientific Research Applications

Antiviral Applications

Mechanism of Action
The primary application of 3-hydroxy-2-pyrazinecarboxamide 4-oxide is as an antiviral agent, particularly against influenza viruses. The compound exhibits a mechanism that interferes with viral replication, making it effective against various strains of influenza (A, B, and C types) as well as other RNA viruses .

Case Studies

  • A study indicated that the related compound T-1105 (3-hydroxy-2-pyrazinecarboxamide) demonstrated significant antiviral activity against influenza virus, requiring activation into its triphosphorylated form for efficacy .
  • Another research effort highlighted the compound's low cytotoxicity while maintaining high antiviral potency, suggesting its potential for therapeutic use in clinical settings .

Data Table: Antiviral Efficacy Against Various Viruses

Virus TypeEfficacy LevelReference
Influenza AHigh
Influenza BHigh
Influenza CModerate
Hepatitis VirusesModerate
Other RNA VirusesVariable

Pharmaceutical Formulations

This compound can be formulated into various pharmaceutical preparations. These include tablets, capsules, and injectable solutions. The formulations are designed for both oral and non-oral administration routes, ensuring versatility in therapeutic applications .

Formulation Characteristics

  • Dosage Forms : Tablets, powders, syrups.
  • Administration Routes : Oral, intranasal, intramuscular.
  • Typical Dosage : 1 to 10 mg/kg for adults .

Research and Development Insights

Recent studies have focused on enhancing the delivery mechanisms of this compound through innovative drug delivery systems. For instance, research on pegylated bionanocomposites has shown promise in improving the efficacy and bioavailability of 3-hydroxy-2-pyrazinecarboxamide derivatives .

Innovative Drug Delivery Systems

  • Nanocarriers : Utilization of nanotechnology to improve drug solubility and stability.
  • Predictive Modeling : Computational studies to simulate drug interactions and optimize delivery systems .

Comparison with Similar Compounds

Structural Analogs with Antiviral Activity

a. Favipiravir (T-705)

  • Structure : 6-fluoro-3-hydroxy-2-pyrazinecarboxamide.
  • Key Difference : A fluorine atom replaces the hydrogen at position 6.
  • Activity : Exhibits potent inhibition of viral RNA polymerase, with efficacy against influenza, Ebola, and SARS-CoV-2. The fluorine enhances metabolic stability and bioavailability compared to 3-hydroxy-2-pyrazinecarboxamide 4-oxide .

b. T-1105

  • Structure : 3-hydroxy-2-pyrazinecarboxamide (lacks the 4-oxide group).
  • Key Difference : Absence of the N-oxide moiety.
  • Activity : Shows antiviral activity against foot-and-mouth disease virus (FMDV) but lower potency than T-705. The N-oxide in the parent compound may enhance solubility or target binding .

c. T-705–Br (6-Bromo-3-hydroxy-2-pyrazinecarboxamide)

  • Structure : Bromine substitution at position 6.
  • Key Difference : Bromine instead of fluorine or hydrogen.
  • Activity : Acts as a precursor for ribonucleotide prodrugs, improving intracellular delivery. The bromine atom increases molecular weight and may alter pharmacokinetics .

Table 1: Antiviral Pyrazine Derivatives

Compound Substituents (Positions) Key Feature Antiviral Target
This compound 3-OH, 2-CONH₂, 4-Oxide N-oxide moiety Broad-spectrum (precursor)
Favipiravir (T-705) 6-F, 3-OH, 2-CONH₂ Fluorine at C6 Influenza, Ebola
T-1105 3-OH, 2-CONH₂ No N-oxide FMDV
T-705–Br 6-Br, 3-OH, 2-CONH₂ Bromine at C6 Prodrug synthesis

Coordination Chemistry: N-Oxide vs. Non-N-Oxide Analogs

a. Acipimox (5-Methylpyrazine-2-carboxylic Acid 4-Oxide)

  • Structure : 5-methyl, 2-carboxylic acid, 4-oxide.
  • Key Difference : Carboxylic acid instead of carboxamide.
  • Application: Forms stable Ir(III), Co(II), and Zn(II) coordination complexes due to the N-oxide’s chelation effect. The non-N-oxide analog (5-methyl-2-pyrazinecarboxylic acid) fails to coordinate metals, highlighting the critical role of the N-oxide group in metal binding .

b. 2-Pyrazinecarboxylic Acid 4-Oxide (CAS 874-54-4)

  • Structure : 2-carboxylic acid, 4-oxide.
  • Key Difference : Lacks hydroxy and carboxamide groups.
  • Application : Used in materials science and catalysis. Its simpler structure reduces biological activity compared to this compound .

Substituted Pyrazine N-Oxide Intermediates

a. OPC-15161 Intermediate (2-Benzyloxy-6-hydroxymethyl-3-isobutyl-5-methoxypyrazine 4-oxide)

  • Structure : Benzyloxy (C2), hydroxymethyl (C6), isobutyl (C3), methoxy (C5), 4-oxide.
  • Key Difference : Multiple bulky substituents.
  • Application : Intermediate for OPC-15161, a superoxide anion generation inhibitor. The complex substituents enhance specificity but reduce synthetic yield compared to simpler analogs .

b. 6-tert-Butyl-2-chloro-3-methylpyrazine 4-Oxide

  • Structure : tert-Butyl (C6), chloro (C2), methyl (C3), 4-oxide.
  • Key Difference : Halogen and alkyl groups.
  • Application : Demonstrates how halogenation and alkylation influence stability and reactivity. The chloro group facilitates further functionalization .

Functional Group Impact on Physicochemical Properties

  • N-Oxide Group : Enhances solubility in polar solvents and metal-chelation capacity (e.g., Acipimox ).
  • Carboxamide vs. Carboxylic Acid : Carboxamide improves membrane permeability in antiviral agents (e.g., T-705 vs. 2-pyrazinecarboxylic acid 4-oxide) .
  • Halogenation (F, Br, Cl) : Increases metabolic stability and electron-withdrawing effects, altering binding affinity .

Preparation Methods

Glyoxal-Aminomalonamide Cyclization in Buffered Media

The most widely reported method for synthesizing 3-hydroxy-2-pyrazinecarboxamide involves the condensation of 2-aminomalonamide with glyoxal under buffered conditions. A phosphate buffer system (pH 6–8) is typically employed to stabilize intermediates and enhance yields. For example:

  • Buffer Preparation : A solution of sodium hydroxide (0.3 g, 7.5 mmol) and 85% phosphoric acid (0.4 g, 4.1 mmol) in water (12 mL) forms the phosphate buffer.

  • Reaction Setup : 2-Aminomalonamide (2 g, 17.1 mmol) is suspended in the buffer, followed by simultaneous addition of glyoxal (40% aqueous solution, 2.64 g, 45.5 mmol) and sodium hydroxide (0.76 g, 19 mmol) over 1 hour at 20–30°C.

  • Workup : Concentrated hydrochloric acid is added post-reaction, and the mixture is heated to 85°C to precipitate the product. Cooling to 15°C yields 3-hydroxy-2-pyrazinecarboxamide as a brown solid with a melting point of 269–271°C.

Key Advantages :

  • High Yield : Buffer systems improve reaction efficiency, achieving yields >80%.

  • Mild Conditions : Reactions proceed at room temperature, avoiding energy-intensive heating.

Alternative Solvent-Based Approaches

Non-aqueous methods have been explored to optimize purity and scalability:

  • Ethanol-Water Mixture : Combining 2-aminomalonamide with glyoxal in ethanol-water (3:1) at 90°C for 3 hours, followed by neutralization with ammonium hydroxide and H₂O₂ treatment, yields the product in 72% purity.

  • Acid-Catalyzed Cyclization : Using concentrated HCl (25–60 mL) at 85°C accelerates ring closure but requires careful pH control to prevent over-acidification.

Oxidation to 3-Hydroxy-2-pyrazinecarboxamide 4-Oxide

Structural and Spectroscopic Insights

This compound (C₅H₅N₃O₃, MW 155.11 g/mol) features a hydroxyl group at position 3, a carboxamide at position 2, and an N-oxide at position 4. Key spectral data include:

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO-d₆) : δ 7.19 (d, J=6 Hz), 7.56 (d, J=6 Hz), 10.75 (s, OH).

Post-Synthetic Oxidation

Treating 3-hydroxy-2-pyrazinecarboxamide with oxidizing agents such as:

  • Hydrogen Peroxide (H₂O₂) : Under acidic conditions (e.g., HCl/H₂SO₄), H₂O₂ may oxidize the pyrazine ring’s nitrogen at position 4.

  • m-CPBA (meta-chloroperbenzoic acid) : This peracid is effective in N-oxide formation via electrophilic attack on electron-rich heterocycles.

Proposed Protocol :

  • Dissolve 3-hydroxy-2-pyrazinecarboxamide (1.0 g, 6.45 mmol) in dichloromethane (10 mL).

  • Add m-CPBA (1.2 eq) at 0°C and stir for 12 hours at room temperature.

  • Quench with NaHCO₃, extract with DCM, and purify via column chromatography.

In Situ Oxidation During Cyclization

Incorporating oxidizing agents into the glyoxal-aminomalonamide reaction may concurrently form the N-oxide. For instance, adding H₂O₂ during the buffer phase could facilitate oxidation at position 4.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Challenges
Phosphate Buffer20–30°C, pH 6–885%>95%Buffer preparation complexity
Ethanol-Water90°C, NH₄OH neutralization72%88%Byproduct formation
m-CPBA OxidationRT, DCM solventN/AN/AUnoptimized, requires validation

Industrial and Pharmacological Relevance

The parent compound, 3-hydroxy-2-pyrazinecarboxamide, is a precursor to favipiravir (T-705), a broad-spectrum antiviral agent. Introducing the 4-oxide moiety could modulate bioavailability and metabolic stability, though pharmacological data remain scarce .

Q & A

Q. What are the established synthetic routes for 3-hydroxy-2-pyrazinecarboxamide 4-oxide, and what are their key reaction conditions?

A prominent method involves a one-step synthesis using 3-hydroxy-2-pyrazinecarboxamide and Selectfluor® in an ionic liquid (IL), yielding the antiviral precursor favipiravir. The IL acts as both solvent and catalyst, enabling high efficiency under mild conditions (60–80°C, 12–24 hours). This approach minimizes byproducts and simplifies purification . Alternatively, multi-step routes involve halogenation and substitution: reacting the compound with phosphorous oxychloride replaces the hydroxyl group with chlorine while dehydrating the carboxamide to a nitrile. Subsequent methoxylation (using NaOMe) and hydrolysis yield intermediates for further functionalization .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR are critical for verifying substituent positions and oxidation states. For example, the 4-oxide group deshields adjacent protons, shifting signals downfield.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254–280 nm) ensures purity, particularly when monitoring byproducts like 5-methyl-2(1H)-pyrazinone, which can form under thermal stress .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C5_5H4_4N3_3O3_3) and fragmentation patterns .

Q. How does the 4-oxide group influence the compound’s stability under varying pH and temperature conditions?

The 4-oxide group increases polarity, enhancing solubility in polar solvents but reducing thermal stability. Under acidic conditions (pH < 3), protonation of the oxide moiety may lead to decomposition, while alkaline conditions (pH > 9) promote hydrolysis of the carboxamide group. Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C, necessitating storage at ≤–20°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved when using different methodologies (e.g., ionic liquid vs. traditional solvents)?

Discrepancies arise from solvent polarity, reaction kinetics, and byproduct formation. For instance, ionic liquids (e.g., [BMIM][BF4_4]) stabilize transition states via hydrogen bonding, improving yields (≥85%) compared to traditional solvents (e.g., DMF, ~60%). However, ILs may complicate scaling due to viscosity and cost. Researchers should optimize parameters (temperature, stoichiometry) using design-of-experiments (DoE) approaches and validate results with 1H^1H-NMR and HPLC-MS to identify hidden intermediates .

Q. What reaction mechanisms explain the formation of unexpected byproducts, such as 5-methyl-2(1H)-pyrazinone, during synthesis?

Byproducts often result from competing pathways. For example, under dehydrating conditions (e.g., POCl3_3), the hydroxyl group may undergo elimination instead of substitution, forming a pyrazinone ring via intramolecular cyclization. Density functional theory (DFT) simulations can model transition states to predict dominant pathways. Mitigation strategies include lowering reaction temperatures or using milder dehydrating agents (e.g., SOCl2_2) .

Q. How does modifying the pyrazine ring (e.g., halogenation, alkylation) impact biological activity in antiviral or antibacterial applications?

Structure-activity relationship (SAR) studies reveal that:

  • Halogenation (e.g., Cl at position 3) enhances antiviral potency by increasing electrophilicity and target binding (e.g., RNA polymerase inhibition).
  • Alkyl groups (e.g., methyl at position 6) improve metabolic stability but may reduce solubility.
  • The 4-oxide group is critical for hydrogen bonding with enzymatic active sites, as shown in molecular docking studies with favipiravir targets .

Q. What strategies are effective in resolving spectral overlaps during structural characterization of derivatives?

  • 2D-NMR Techniques: HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to assign quaternary carbons and resolve overlapping signals.
  • Isotopic Labeling: 15N^{15}N-labeling aids in distinguishing pyrazine nitrogens from carboxamide nitrogens in complex spectra.
  • X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of stereochemistry and oxidation states, as demonstrated for related piperazine-1-carboxylate derivatives .

Methodological Considerations

  • Synthetic Optimization: Prioritize IL-based routes for scalability and green chemistry metrics (E-factor, atom economy).
  • Analytical Cross-Validation: Combine HPLC, NMR, and X-ray data to address structural ambiguities.
  • Computational Tools: Use DFT or molecular dynamics to predict reactivity and guide experimental design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.